Bentemazole

Übersicht

Beschreibung

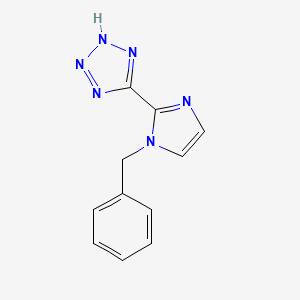

Bentemazole is a chemical compound known for its diverse applications in various fields. It is chemically identified as 5-(1-benzylimidazol-2-yl)-2H-tetrazole. This compound is characterized by its molecular formula C₁₁H₁₀N₆ and a molecular weight of 226.24 g/mol . This compound is recognized for its analgesic and uricosuric properties, making it valuable in medical and pharmaceutical applications .

Wirkmechanismus

Target of Action

Bentemazole, like other benzimidazole anthelmintics, primarily targets the β-tubulin of parasite cells . β-tubulin is a key protein involved in the formation of microtubules, which are essential components of the cell’s cytoskeleton .

Mode of Action

This compound selectively blocks the synthesis of microtubules by binding to β-tubulin . This action inhibits the polymerization of tubulin dimers in parasite cells, leading to the loss of cytoplasmic microtubules . The disruption of the cytoskeleton interferes with vital processes such as cell division and nutrient uptake, ultimately leading to the death of the parasite .

Biochemical Pathways

It is known that the disruption of microtubule formation affects various cellular processes, including cell division, intracellular transport, and the maintenance of cell shape . The downstream effects of these disruptions can lead to cell death and the elimination of the parasite from the host organism .

Pharmacokinetics

Similar benzimidazole anthelmintics, such as mebendazole, have been studied extensively . These drugs are generally well-absorbed with good bioavailability . They are metabolized in the liver and excreted in the urine and feces

Result of Action

The primary result of this compound’s action is the death of the parasite. By disrupting the formation of microtubules, this compound inhibits essential cellular processes, leading to the death of the parasite . This results in the elimination of the parasite from the host organism, alleviating symptoms and curing the infection .

Action Environment

The efficacy and stability of this compound, like other drugs, can be influenced by various environmental factors. These can include the pH of the gastrointestinal tract, the presence of food or other drugs, and the individual’s metabolic rate . .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Bentemazol kann durch einen mehrstufigen Prozess synthetisiert werden, der die Reaktion von 1-Benzylimidazol mit Natriumazid und einem geeigneten Lösungsmittel beinhaltet. Die Reaktion findet typischerweise unter kontrollierten Temperatur- und Druckbedingungen statt, um die Bildung des gewünschten Produkts zu gewährleisten .

Industrielle Produktionsmethoden: In industriellen Umgebungen beinhaltet die Produktion von Bentemazol die großtechnische Synthese unter optimierten Reaktionsbedingungen, um Ausbeute und Reinheit zu maximieren. Der Prozess umfasst die Verwendung von Hochleistungsreaktoren und Reinigungstechniken wie Kristallisation und Chromatographie, um das Endprodukt zu erhalten .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Bentemazol unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Bentemazol kann mit starken Oxidationsmitteln oxidiert werden, um entsprechende oxidierte Produkte zu bilden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid durchgeführt werden, um reduzierte Formen von Bentemazol zu erhalten.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid und Natriumborhydrid verwendet.

Substitution: Reagenzien wie Halogene und Nukleophile werden bei Substitutionsreaktionen eingesetzt.

Hauptsächlich gebildete Produkte: Die hauptsächlich gebildeten Produkte aus diesen Reaktionen hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation zu oxidierten Derivaten führen, während die Reduktion zu reduzierten Formen von Bentemazol führen kann .

Wissenschaftliche Forschungsanwendungen

Bentemazol hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Bentemazol wird als Reagenz in der organischen Synthese und als Baustein für die Synthese komplexerer Moleküle verwendet.

Biologie: Es wird in biochemischen Studien verwendet, um Enzymwechselwirkungen und Stoffwechselwege zu untersuchen.

Medizin: Die analgetischen und urikosurischen Eigenschaften von Bentemazol machen es nützlich bei der Entwicklung von Arzneimitteln zur Schmerzlinderung und Behandlung von Gicht.

5. Wirkmechanismus

Bentemazol übt seine Wirkung durch Wechselwirkungen mit bestimmten molekularen Zielstrukturen und -wegen aus. Es ist bekannt, dass es bestimmte Enzyme in Stoffwechselprozessen hemmt, was zu seinen analgetischen und urikosurischen Wirkungen führt. Der Wirkmechanismus der Verbindung beinhaltet die Bindung an aktive Zentren von Enzymen, wodurch deren Aktivität moduliert und biochemische Wege beeinflusst werden .

Ähnliche Verbindungen:

Mebendazol: Ein Benzimidazol-Anthelmintikum, das zur Behandlung von Helmintheninfektionen eingesetzt wird.

Albendazol: Ein weiteres Benzimidazol-Derivat mit ähnlichen Anthelmintika-Eigenschaften.

Betazol: Ein Histamin-H2-Rezeptor-Agonist, der zur Stimulation der Magensäuresekretion eingesetzt wird.

Einzigartigkeit von Bentemazol: Bentemazol ist einzigartig aufgrund seiner dualen analgetischen und urikosurischen Eigenschaften, die in ähnlichen Verbindungen nicht üblich sind. Seine spezifische molekulare Struktur ermöglicht es ihm, mit verschiedenen Enzym-Zielstrukturen zu interagieren, was eine breitere Palette therapeutischer Anwendungen bietet .

Vergleich Mit ähnlichen Verbindungen

Mebendazole: A benzimidazole anthelmintic used to treat helminth infections.

Albendazole: Another benzimidazole derivative with similar anthelmintic properties.

Betazole: A histamine H2 receptor agonist used to stimulate gastric acid secretion.

Uniqueness of Bentemazole: this compound is unique due to its dual analgesic and uricosuric properties, which are not commonly found in similar compounds. Its specific molecular structure allows it to interact with different enzyme targets, providing a broader range of therapeutic applications .

Eigenschaften

IUPAC Name |

5-(1-benzylimidazol-2-yl)-2H-tetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N6/c1-2-4-9(5-3-1)8-17-7-6-12-11(17)10-13-15-16-14-10/h1-7H,8H2,(H,13,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIMUZODUAWKOQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=CN=C2C3=NNN=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50213724 | |

| Record name | Bentemazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50213724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63927-95-7 | |

| Record name | Bentemazole [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063927957 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bentemazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50213724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BENTEMAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P4QI4D1IUV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.